Cetolozane -

Cetolozane

Catalog Number: EVT-10960563
CAS Number:
Molecular Formula: C23H30N12O8S2
Molecular Weight: 666.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ceftolozane is a semi-synthetic, broad-spectrum antibiotic classified as a fifth-generation cephalosporin. It is primarily utilized in combination with tazobactam for the treatment of serious bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria. Approved by the U.S. Food and Drug Administration in 2014, ceftolozane is marketed under the brand name Zerbaxa and is indicated for complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia .

Source

Ceftolozane was developed by Cubist Pharmaceuticals, which aimed to address the growing challenge of antibiotic resistance among Gram-negative pathogens. Its development was driven by the need for effective treatments against bacteria that are resistant to conventional antibiotics .

Classification

Ceftolozane belongs to the class of compounds known as cephalosporins, which are characterized by a beta-lactam structure. This compound is specifically designed to exhibit enhanced stability against certain beta-lactamases, enzymes produced by bacteria that confer resistance to many beta-lactam antibiotics .

Synthesis Analysis

Methods

The synthesis of ceftolozane involves several chemical steps that transform precursor compounds into the final antibiotic structure. The process typically includes:

  1. Formation of the Beta-Lactam Ring: The initial step involves creating the core beta-lactam structure, which is essential for its antibacterial activity.
  2. Introduction of Functional Groups: Specific functional groups, such as the alkoximino group, are introduced to enhance stability against hydrolysis by beta-lactamases.
  3. Final Modifications: The last steps involve further modifications to ensure optimal pharmacological properties and efficacy against targeted bacterial strains.

Technical Details

Ceftolozane's synthesis may employ various organic reactions including amide coupling and cyclization reactions, often utilizing protecting groups to manage reactive sites during synthesis .

Molecular Structure Analysis

Structure

The chemical formula for ceftolozane is C23H30N12O8S2C_{23}H_{30}N_{12}O_{8}S_{2}, with a molar mass of approximately 666.69 g/mol. The structure features a complex arrangement that includes:

  • A beta-lactam ring
  • A 7-aminothiadiazole moiety
  • An alkoximino side chain

This arrangement contributes to its enhanced activity against resistant Gram-negative bacteria .

Data

The InChI key for ceftolozane is JHFNIHVVXRKLEF-DCZLAGFPSA-N, and it has a CAS number of 689293-68-3. The compound appears as a white to off-white hygroscopic powder, indicating its sensitivity to moisture .

Chemical Reactions Analysis

Reactions

Ceftolozane undergoes various chemical reactions that can affect its stability and efficacy:

  1. Hydrolysis: It is susceptible to hydrolysis in alkaline conditions but shows increased stability compared to older cephalosporins.
  2. Binding Interactions: Ceftolozane binds effectively to penicillin-binding proteins (PBPs) in bacteria, disrupting cell wall synthesis and leading to bacterial cell death.

Technical Details

The binding affinity of ceftolozane for PBPs is notably high for Pseudomonas aeruginosa and Escherichia coli, which are common pathogens associated with serious infections .

Mechanism of Action

Ceftolozane exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to PBPs, essential enzymes involved in the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts the structural integrity of the cell wall, ultimately leading to cell lysis and death.

The mechanism also involves:

  • High affinity binding that allows ceftolozane to remain effective against bacteria producing beta-lactamases.
  • Synergistic effects when used in combination with tazobactam, which inhibits beta-lactamase enzymes .
Physical and Chemical Properties Analysis

Physical Properties

Ceftolozane has several notable physical properties:

  • Appearance: White to off-white hygroscopic powder
  • Solubility: Soluble in water at varying pH levels; approximately 27 mg/mL at pH 4 .
  • Stability: Exhibits stability under controlled storage conditions but is sensitive to light and moisture.

Chemical Properties

The compound has three pKa values (9.3, 3.2, and 1.9), indicating its behavior under different pH environments. Its solubility profile suggests potential applications in both intravenous formulations and oral delivery systems .

Applications

Ceftolozane is primarily used in clinical settings for treating infections caused by multidrug-resistant Gram-negative bacteria. Its applications include:

  • Complicated Urinary Tract Infections: Effective against resistant strains causing pyelonephritis.
  • Complicated Intra-abdominal Infections: Often used in combination with metronidazole for broader coverage.
  • Hospital-Acquired Pneumonia: Approved for treatment in patients with ventilator-associated pneumonia due to its efficacy against resistant pathogens .
Introduction: Ceftolozane in the Context of Antimicrobial Resistance

Global Burden of Multidrug-Resistant Gram-Negative Infections

The human and economic toll of AMR is staggering and continues to rise. A landmark 2024 systematic analysis published in The Lancet quantified the global burden of bacterial AMR from 1990 to 2021, with forecasts extending to 2050. This study, encompassing 204 countries and territories and analyzing 520 million individual records, revealed that in 2021 alone, bacterial AMR was directly responsible for 1.14 million deaths and played a contributory role in an estimated 4.71 million deaths globally [1] [4] [6]. Gram-negative pathogens, notably Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, were predominant contributors to this burden.

Trends indicate a concerning demographic shift. While significant progress in infection prevention and control, including vaccination programs and improved water, sanitation, and hygiene (WASH), has reduced AMR mortality in children under five by over 50% between 1990 and 2021, the burden among older adults (≥70 years) surged by more than 80% during the same period [1] [6] [9]. This increase is driven by aging populations and heightened susceptibility to infections. Projections are alarming, forecasting a 67.5% increase in annual deaths directly attributable to AMR by 2050 (1.91 million deaths) and an associated 8.22 million deaths where AMR plays a role [1] [6]. Pseudomonas aeruginosa, particularly strains exhibiting carbapenem resistance or the difficult-to-treat resistance (DTR) phenotype (resistance to all first-line β-lactams and fluoroquinolones), is classified by the World Health Organization (WHO) as a critical priority pathogen urgently requiring new antibiotics [7]. Its intrinsic and acquired resistance mechanisms make it a paradigm of therapeutic challenges in Gram-negative infections.

Table 1: Global Burden of Antimicrobial Resistance - Key Metrics (2021) and Projections (2050)

Metric2021 Estimate2050 ProjectionChange (%)
Deaths directly attributable to AMR1.14 million1.91 million+67.5%
Deaths associated with AMR4.71 million8.22 million+74.5%
Cumulative direct AMR deaths (2025-2050)N/A39 millionN/A
Highest burden region (Direct deaths)Sub-Saharan Africa, South AsiaSouth Asia, Latin America & CaribbeanShift
Key Pathogen Trend (e.g., MRSA)Doubled since 1990Continued increase forecasted+100%+ (1990-2021)

Evolution of β-Lactam/β-Lactamase Inhibitor Combinations

β-Lactam antibiotics, targeting bacterial cell wall synthesis, have been cornerstones of anti-infective therapy for decades. However, the proliferation of β-lactamase enzymes, capable of hydrolyzing and inactivating these drugs, has severely compromised their efficacy. Traditional β-lactamase inhibitors (e.g., clavulanic acid, sulbactam, tazobactam) offered protection primarily against classic Class A extended-spectrum β-lactamases (ESBLs) and some Class C (AmpC) enzymes when combined with specific penicillins (amoxicillin, ampicillin, piperacillin). Crucial limitations of these early combinations included:

  • Inactivity against carbapenemases: They provided negligible protection against Klebsiella pneumoniae carbapenemase (KPC - Class A), metallo-β-lactamases (MBLs - Class B), and many oxacillinases (OXA - Class D).
  • Variable efficacy against P. aeruginosa: Traditional inhibitors often failed to overcome the complex resistance mechanisms in P. aeruginosa, including inducible AmpC expression combined with efflux pump upregulation or porin mutations.
  • Pharmacokinetic mismatch: Fixed ratios sometimes led to suboptimal concentrations of one component relative to the other.

The urgent need to counter carbapenem-resistant Enterobacterales (CRE) and MDR/XDR/DTR P. aeruginosa spurred the development of novel β-lactamase inhibitors with broader and more potent activity. These include avibactam, vaborbactam, relebactam, and durlobactam. These newer inhibitors exhibit enhanced activity against Class A (including many KPCs), Class C (AmpC), and crucially, some Class D (e.g., OXA-48) enzymes [2] [10]. However, a critical gap remained: none of the first-generation novel inhibitors (avibactam, vaborbactam, relebactam) effectively inhibited metallo-β-lactamases (MBLs), leaving infections caused by MBL-producing pathogens extremely difficult to treat. Combinations like ceftazidime-avibactam and meropenem-vaborbactam thus expanded the therapeutic arsenal against KPC-producers but remained inactive against MBLs [10]. This limitation drove the concurrent development of next-generation combinations specifically targeting MBLs (e.g., cefepime-taniborbactam, aztreonam-avibactam) [2] [10].

Ceftolozane-Tazobactam as a Novel Therapeutic Strategy

Ceftolozane-tazobactam emerged as a specifically engineered solution primarily targeting the formidable challenge of MDR/XDR Pseudomonas aeruginosa, while also offering utility against many ESBL-producing Enterobacterales. Its development addressed specific shortcomings of earlier β-lactams and combinations:

  • Ceftolozane Structure-Activity Relationship: Ceftolozane is a novel cephalosporin, distinct from ceftazidime, featuring structural modifications critical for enhanced anti-pseudomonal activity:
  • Pyrazole Moiety at Position 3: This bulky side chain sterically hinders access to the active site of P. aeruginosa's chromosomal AmpC (PDC) and significantly reduces susceptibility to efflux pumps, particularly MexAB-OprM, compared to other cephalosporins [3] [7].
  • Aminothiadiazole Side Chain at Position 7: Similar to ceftazidime, this group enhances stability against many broad-spectrum β-lactamases, contributing to Gram-negative activity.
  • Enhanced Affinity for Penicillin-Binding Proteins (PBPs): Ceftolozane exhibits tight binding, particularly to PBP1b, PBP1c, PBP2, and PBP3 of P. aeruginosa, crucial for its potent bactericidal activity [7] [8].
  • Tazobactam Component: While not a novel inhibitor, tazobactam in this combination provides valuable protection against many Class A ESBLs and some Class C (AmpC) enzymes produced by Enterobacterales and, to a lesser extent, P. aeruginosa. Its inclusion broadens the spectrum beyond P. aeruginosa to include many common community and hospital-acquired Enterobacterales pathogens.

The Rationale for Combination: The pairing leverages ceftolozane's inherent stability against key P. aeruginosa resistance mechanisms (AmpC, efflux) and potent PBP binding, supplemented by tazobactam's inhibition of many ESBLs and AmpC enzymes (especially in Enterobacterales and some P. aeruginosa strains). This combination was thus positioned as a vital tool against non-MBL-producing carbapenem-resistant P. aeruginosa and ESBL-producing Enterobacterales, filling a specific niche unmet by earlier carbapenems or other novel BLBLIs [3] [5] [10].

Properties

Product Name

Cetolozane

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C23H30N12O8S2

Molecular Weight

666.7 g/mol

InChI

InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/t12-,18-/m1/s1

InChI Key

JHFNIHVVXRKLEF-KZULUSFZSA-N

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.